L(+)-tartaric acid, chemically known as L-2,3-dihydroxybutanedioic acid, is a naturally occurring organic acid primarily found in grapes and other fruits. It is a white crystalline substance that plays a significant role in various biological and industrial processes. The compound is classified as an alpha-hydroxy-carboxylic acid, and it exhibits two stereoisomers: L-(+)-tartaric acid and D-(-)-tartaric acid, with the former being the biologically active form. It is widely used in the food industry, pharmaceuticals, and as a chiral auxiliary in organic synthesis.
L(+)-tartaric acid is predominantly sourced from grape juice during the winemaking process, where it crystallizes as potassium bitartrate. It can also be synthesized from maleic anhydride through various chemical methods. The classification of L(+)-tartaric acid includes its designation as a food additive (INS No. 334) and its recognition as a flavoring agent and sequestrant in food applications .
L(+)-tartaric acid can be synthesized through several methods:
L(+)-tartaric acid has the molecular formula and a molecular weight of 150.09 g/mol. Its structure consists of two hydroxyl groups (-OH) attached to a four-carbon dicarboxylic acid framework:
The compound exhibits optical activity due to its chiral centers at C2 and C3 positions.
L(+)-tartaric acid participates in various chemical reactions:
L(+)-tartaric acid functions primarily through its ability to act as a chiral auxiliary in asymmetric synthesis. Its mechanism involves:
L(+)-tartaric acid has diverse applications across multiple fields:
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